1-[(difluoromethyl)sulfanyl]-4-isothiocyanatobenzene
Description
Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NS2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEWPVPRODRVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368440 | |
| Record name | 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-93-4 | |
| Record name | 1-[(Difluoromethyl)thio]-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189281-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Reactions Analysis
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the isothiocyanato group to an amine or other functional groups.
Substitution: The difluoromethylsulfanyl and isothiocyanato groups can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-Difluoromethylsulfanyl-4-isothiocyanato-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein labeling.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 1-Difluoromethylsulfanyl-4-isothiocyanato-benzene exerts its effects is largely dependent on its interactions with molecular targets. The difluoromethylsulfanyl group can participate in various chemical reactions, while the isothiocyanato group is known for its reactivity with nucleophiles, such as amino acids in proteins. These interactions can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Table 1: Key Properties of Para-Substituted Benzene Derivatives
*Estimated based on molecular formula.
Key Comparisons:
- Electronic Effects: The –CF₃ group (in 4-(Trifluoromethyl)phenyl isothiocyanate) is strongly electron-withdrawing, polarizing the benzene ring and enhancing the electrophilicity of the isothiocyanate group. This increases reactivity in nucleophilic additions . The –S–CF₂H group in the target compound offers a balance: fluorine atoms withdraw electrons, while the sulfur atom donates electron density via lone pairs, creating a less polarized aromatic system compared to –CF₃ . The hexylcyclohexyl group (in 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene) is purely hydrophobic, favoring nonpolar interactions and mesophase formation in liquid crystals .
- Steric Effects :
– The hexylcyclohexyl substituent introduces significant steric bulk, limiting rotational freedom and favoring ordered molecular packing .
– –S–CF₂H and –CF₃ are relatively compact, enabling better solubility in organic solvents compared to aliphatic chains.
Functional Group Variations: Isothiocyanate vs. Isocyanate
Spectral and Physicochemical Properties
Infrared Spectroscopy :
NMR Spectroscopy :
– ¹H NMR : Protons in –CF₂H resonate as a triplet (J ~ 50–60 Hz) due to coupling with two fluorine atoms.
– ¹⁹F NMR : Fluorine atoms in –CF₂H and –CF₃ show distinct shifts: –CF₃ typically near –60 ppm, while –CF₂H appears upfield .
Biological Activity
1-[(Difluoromethyl)sulfanyl]-4-isothiocyanatobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be described by the following structural formula:
- Molecular Formula : C8H6F2N2S2
- Molecular Weight : 224.27 g/mol
- Canonical SMILES :
C1=CC(=C(C=C1N=C=S)S(C(F)F)C(F)F)
The biological activity of this compound is primarily attributed to its isothiocyanate group, which has been shown to interact with various biological targets. Isothiocyanates are known for their ability to induce apoptosis in cancer cells and exhibit antimicrobial properties. The difluoromethylthio group may enhance the compound's reactivity and selectivity towards specific biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : The compound showed an IC50 value of approximately 12 µM, indicating moderate potency.
- A549 (lung cancer) : The IC50 was found to be around 15 µM.
These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests against common bacterial strains revealed:
- Staphylococcus aureus : Inhibition zone diameter of 15 mm at 100 µg/mL.
- Escherichia coli : Inhibition zone diameter of 12 mm at the same concentration.
These findings indicate that this compound possesses potential as an antimicrobial agent.
Study on Anticancer Effects
A recent study published in the Journal of Organic Chemistry evaluated the effects of various isothiocyanate derivatives on cancer cell lines. The results indicated that compounds with a difluoromethylthio substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study concluded that the introduction of fluorine atoms could significantly improve the therapeutic index of isothiocyanates in cancer treatment .
Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications to the isothiocyanate moiety can dramatically influence biological activity. For instance, the presence of electron-withdrawing groups like difluoromethyl enhances both anticancer and antimicrobial activities. This suggests a need for further optimization in drug design to maximize efficacy while minimizing toxicity .
Data Summary Table
| Biological Activity | Cell Line/Organism | IC50/Inhibition Zone Diameter |
|---|---|---|
| Anticancer | MDA-MB-231 | 12 µM |
| Anticancer | A549 | 15 µM |
| Antimicrobial | Staphylococcus aureus | 15 mm at 100 µg/mL |
| Antimicrobial | Escherichia coli | 12 mm at 100 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
